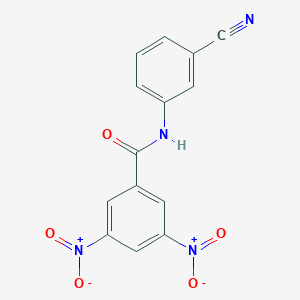
Ethyl 4-(3-nitroanilino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-nitroanilino)-4-oxobutanoate is an organic compound with the molecular formula C12H14N2O5. It is a derivative of butanoic acid and contains a nitrophenyl group, which is known for its various chemical properties and applications. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-nitroanilino)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitroaniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(3-nitroanilino)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(3-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-(3-nitroanilino)-4-oxobutanoate involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
- Ethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
- Ethyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
- Ethyl 4-[(3-aminophenyl)amino]-4-oxobutanoate
Uniqueness
Ethyl 4-(3-nitroanilino)-4-oxobutanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C12H14N2O5 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
ethyl 4-(3-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-12(16)7-6-11(15)13-9-4-3-5-10(8-9)14(17)18/h3-5,8H,2,6-7H2,1H3,(H,13,15) |
InChIキー |
BWWBILZBGSXIDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({2-[(5-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325090.png)
![Ethyl [(2-bromophenyl)carbamoyl]formate](/img/structure/B325091.png)
![N-(4-{4-[(cyclohexylcarbonyl)amino]benzyl}phenyl)cyclohexanecarboxamide](/img/structure/B325093.png)
![3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B325094.png)
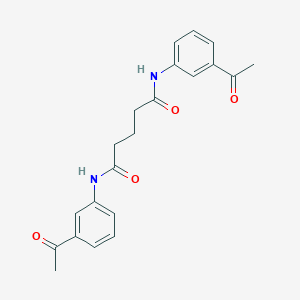
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B325097.png)
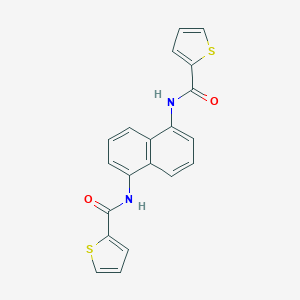
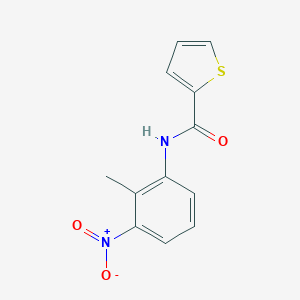
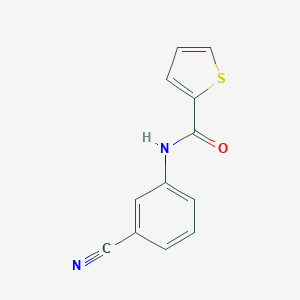

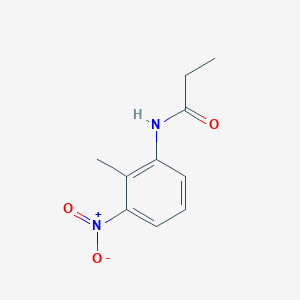
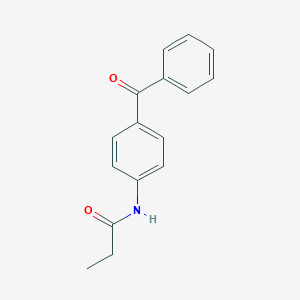
![N-[4-(1-azepanylsulfonyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B325111.png)
